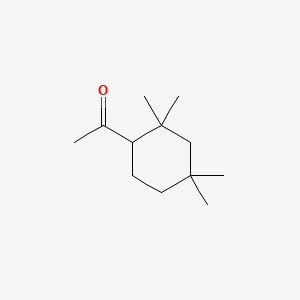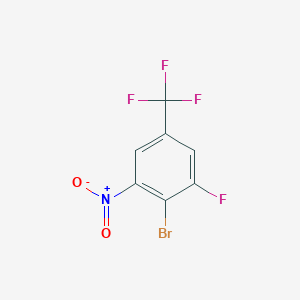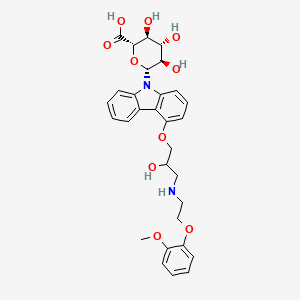![molecular formula C25H31N3O4Si B13430698 2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is commonly used as an intermediate in the synthesis of modified nucleotides and oligonucleotides, particularly in the field of antisense oligonucleotide (ASO) therapeutics.
Vorbereitungsmethoden
The synthesis of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction yields the desired protected nucleoside after purification by column chromatography.
Analyse Chemischer Reaktionen
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine can undergo various chemical reactions, including:
Deprotection: The TBDPS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Substitution: The nucleoside can participate in nucleophilic substitution reactions, where the cytidine base can be modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in synthetic applications.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is primarily used in the synthesis of modified nucleotides and oligonucleotides. These modified nucleotides are crucial in the development of antisense oligonucleotide (ASO) therapeutics, which are designed to bind to specific RNA sequences and modulate gene expression. This compound serves as a building block in the synthesis of phosphorothioate nucleotides, which are more resistant to nuclease degradation and have improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is primarily related to its role as an intermediate in the synthesis of ASOs. These ASOs bind to target RNA sequences through Watson-Crick base pairing, leading to the degradation of the RNA or inhibition of its translation. The TBDPS group protects the nucleoside during synthesis, ensuring that the desired modifications are introduced at specific positions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine include other protected nucleosides such as:
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)cytidine: This compound uses a dimethoxytrityl (DMT) group for protection.
2’-Deoxy-5’-O-(tert-butyldimethylsilyl)cytidine: This compound uses a tert-butyldimethylsilyl (TBDMS) group for protection.
The uniqueness of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine lies in its use of the TBDPS group, which provides greater stability and resistance to acidic conditions compared to other protecting groups.
Eigenschaften
Molekularformel |
C25H31N3O4Si |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C25H31N3O4Si/c1-25(2,3)33(18-10-6-4-7-11-18,19-12-8-5-9-13-19)31-17-21-20(29)16-23(32-21)28-15-14-22(26)27-24(28)30/h4-15,20-21,23,29H,16-17H2,1-3H3,(H2,26,27,30)/t20-,21+,23+/m0/s1 |
InChI-Schlüssel |
JKZFAPFTDSHITQ-QZNHQXDQSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
![3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
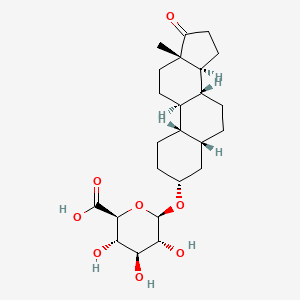
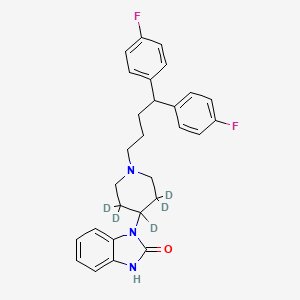
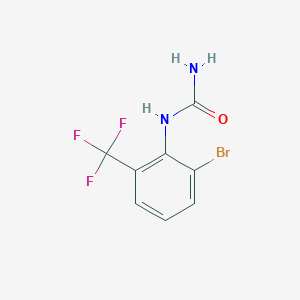

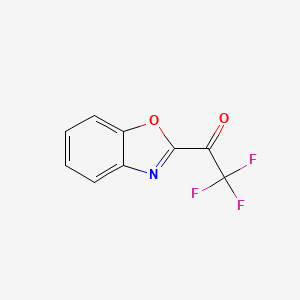

![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)

